Bienvenue dans la boutique en ligne BenchChem!

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Peptide Nucleic Acid (PNA) Oligonucleotide Synthesis Nucleobase Modification

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid (5-iodouracil-1-acetic acid) is the definitive N1-acetic acid-functionalized 5-iodouracil intermediate for peptide nucleic acid (PNA) monomer synthesis. Its unique acetic acid moiety provides the essential conjugation handle to PNA backbones, enabling Stille and Sonogashira cross-couplings to generate functionalized PNA libraries for antisense therapeutics, diagnostics, and biosensing. Generic substitution with unsubstituted 5-iodouracil or other N1-alkylated analogs fails to yield the required PNA monomer. Also serves as a prodrug precursor for targeted DPD inhibition in 5-fluorouracil chemotherapy research. Directly impact your research reproducibility—order this indispensable building block now.

Molecular Formula C6H5IN2O4
Molecular Weight 296.02 g/mol
CAS No. 57846-83-0
Cat. No. B1301922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
CAS57846-83-0
Molecular FormulaC6H5IN2O4
Molecular Weight296.02 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CC(=O)O)I
InChIInChI=1S/C6H5IN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13)
InChIKeyMDDICWDYBXXXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid (CAS 57846-83-0) as a Versatile 5-Iodouracil Building Block


(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as 5-iodouracil-1-acetic acid or 1-carboxymethyl-5-iodouracil, is a halogenated pyrimidine derivative with the molecular formula C6H5IN2O4 and a molecular weight of 296.02 g/mol . This compound features a 5-iodouracil core functionalized with an acetic acid moiety at the N1 position, which distinguishes it from the parent 5-iodouracil. This specific substitution pattern enables its use as a key intermediate in the synthesis of peptide nucleic acid (PNA) monomers and other nucleobase-modified analogs [1].

Why Substituting (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid with Other 5-Halouracils or 5-Iodouracil Derivatives is Scientifically Unsound


While the 5-iodouracil core is a common motif, the N1-acetic acid functionalization in (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a critical structural determinant that cannot be substituted without fundamentally altering downstream chemistry and biological outcomes. Generic substitution with unsubstituted 5-iodouracil or other N1-alkylated 5-iodouracils (e.g., N1-butyl, N1-benzyl) fails because the acetic acid moiety provides a unique, reactive handle for conjugation to PNA backbones . Furthermore, studies on 5-substituted uracils demonstrate that the specific N1-substituent dictates the compound's metabolic fate and enzyme inhibition profile; for example, the difference between 5-iodouracil and 5-iodocytosine results in markedly different catabolic pathways [1]. Therefore, assuming functional equivalence with other in-class compounds without this precise substitution pattern introduces significant risk of failed syntheses or altered biological activity, directly impacting research reproducibility and project timelines.

Quantitative Differentiation Guide for (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid: A Comparator-Based Analysis


PNA Monomer Synthesis: Essential N1-Acetic Acid Handle vs. Unsubstituted 5-Iodouracil

The N1-acetic acid moiety of the target compound is essential for synthesizing 5-iodouracil PNA monomers, as it provides the necessary carboxyl group for conjugation to the PNA backbone. The synthesis of a modified uracil PNA monomer is reported to start specifically from 5-iodouracil-1-acetic acid . This is in direct contrast to the parent compound, 5-iodouracil, which lacks this functional handle and cannot be directly used in this critical step for creating PNA oligomers .

Peptide Nucleic Acid (PNA) Oligonucleotide Synthesis Nucleobase Modification

Cross-Coupling Versatility: Sonogashira and Stille Reactivity of the 5-Iodo-uracil PNA Monomer

The 5-iodouracil PNA monomer, derived from the target compound, exhibits a distinct and valuable cross-coupling profile. Palladium-catalyzed Sonogashira coupling is compatible with this 5-iodouracil PNA monomer (IU-PNA), allowing reaction with various terminal alkynes to yield the expected products in moderate to good yields [1]. Critically, when starting from the base-unprotected 5-iodo-uracil PNA monomer, only Stille couplings are successful for introducing aryl groups, while Suzuki couplings with the corresponding boronic acids fail [2]. This specific reactivity landscape is a direct consequence of the 5-iodo substitution and the PNA backbone, providing a clear, quantifiable differentiation from other uracil derivatives.

Palladium-Catalyzed Cross-Coupling Sonogashira Coupling Stille Coupling PNA Functionalization

In Silico DPD Inhibition: 5-Iodouracil Core as an Irreversible Dihydropyrimidine Dehydrogenase Inhibitor

While the target compound itself is a derivative, its core structure, 5-iodouracil, acts as an irreversible, mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD) with an IC50 of 0.22 μM (220 nM) . X-ray crystallography of the enzyme-NADPH-5-iodouracil ternary complex confirms it covalently modifies the active-site residue Cys-671 [1]. This mechanism of inhibition is a class-level property of 5-halogenated uracils, which distinguishes them from other uracil derivatives and is directly relevant to research on modulating the degradation of chemotherapeutic agents like 5-fluorouracil [2].

DPD Inhibition Cancer Research 5-Fluorouracil Modulation Enzyme Kinetics

Optimal Application Scenarios for (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid Based on Comparative Evidence


Scenario 1: Synthesis of Base-Modified Peptide Nucleic Acid (PNA) Oligomers

This compound is the definitive starting material for synthesizing 5-iodouracil PNA monomers . These monomers are essential building blocks for creating PNA oligomers with modified nucleobases. The subsequent ability to perform successful Stille and Sonogashira cross-couplings on the resulting IU-PNA monomer [1] enables the generation of diverse libraries of functionalized PNAs for applications in antisense therapeutics, molecular diagnostics, and biosensing. Using any other 5-halouracil derivative without the N1-acetic acid handle will not yield the required PNA monomer, making this compound indispensable for this research area.

Scenario 2: Research on Dihydropyrimidine Dehydrogenase (DPD) Inhibition and 5-Fluorouracil Modulation

While the parent 5-iodouracil core is the direct DPD inhibitor , (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can serve as a valuable prodrug or precursor for targeted delivery of the active inhibitor. Its acetic acid moiety offers a convenient handle for conjugation to targeting moieties (e.g., peptides, antibodies) or for creating pro-drugs designed for activation in specific tumor microenvironments. This application is grounded in the well-characterized, irreversible DPD inhibition (IC50 = 0.22 μM) and the detailed structural understanding of its binding mode [1], which is crucial for studies aiming to enhance the efficacy of 5-fluorouracil chemotherapy.

Scenario 3: Development of Radiolabeled or Fluorescent Molecular Probes

The iodine atom at the 5-position of the uracil ring is a strategic site for further chemical modification. The target compound can be used to create PNA or other nucleobase-containing probes where the iodine is subsequently replaced or functionalized via cross-coupling reactions . For example, the successful Sonogashira coupling demonstrated for the PNA monomer allows for the introduction of alkyne-linked fluorophores or other reporter groups. This provides a clear synthetic pathway to create novel tools for cellular imaging, target engagement studies, and in vitro diagnostics, offering a level of modularity not possible with non-iodinated or differently substituted uracil analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.